REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11].O=O>ClCCCl.C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:3][C:4]1[C:5](=[O:1])[C:6]([CH3:10])=[CH:7][C:8](=[C:8]2[CH:7]=[C:6]([CH3:10])[C:5](=[O:11])[C:4]([CH3:3])=[CH:9]2)[CH:9]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
2200 g
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Salcomine
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was passed into the mixture at 30°C
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction system was raised gradually
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |